2-(2,5-Dichlorophenyl)-4-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dichlorophenyl)-4-methylpyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 2,5-dichlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)-4-methylpyrimidine typically involves the condensation of 2,5-dichlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a series of steps, including the formation of an intermediate enamine, which then cyclizes to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)-4-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the pyrimidine ring.
Substitution: Halogen atoms in the 2,5-dichlorophenyl group can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
2-(2,5-Dichlorophenyl)-4-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)-4-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-4-methylpyrimidine
- 2-(2,6-Dichlorophenyl)-4-methylpyrimidine
- 2-(3,5-Dichlorophenyl)-4-methylpyrimidine
Uniqueness
2-(2,5-Dichlorophenyl)-4-methylpyrimidine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positioning can lead to different interactions with molecular targets compared to its isomers.
Properties
Molecular Formula |
C11H8Cl2N2 |
---|---|
Molecular Weight |
239.10 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)-4-methylpyrimidine |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-4-5-14-11(15-7)9-6-8(12)2-3-10(9)13/h2-6H,1H3 |
InChI Key |
YLHYCBGYIJBZLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.